molecular formula C17H19ClN4O4 B11927014 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B11927014
M. Wt: 378.8 g/mol
InChI Key: LILVYTUOQLWZNJ-UHFFFAOYSA-N
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Description

This compound, also referred to as Pomalidomide-piperazine HCl , is a derivative of pomalidomide, a clinically approved immunomodulatory drug. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Structurally, it features a 2,6-dioxopiperidin-3-yl group fused to an isoindole-1,3-dione core, with a piperazin-1-yl substituent at the 4-position. This modification introduces a basic nitrogen center, improving binding interactions with biological targets such as cereblon (CRBN), a component of E3 ubiquitin ligase complexes. The compound is utilized as an intermediate in proteolysis-targeting chimera (PROTAC) development, where it facilitates targeted protein degradation .

Properties

Molecular Formula

C17H19ClN4O4

Molecular Weight

378.8 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C17H18N4O4.ClH/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20;/h1-3,12,18H,4-9H2,(H,19,22,23);1H

InChI Key

LILVYTUOQLWZNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCNCC4.Cl

Origin of Product

United States

Preparation Methods

Nitration and Reduction Strategies

Patents describe the synthesis of 4-amino-substituted phthalimides via nitration followed by reduction. For example, dimethyl 3-amino-4-hydroxyphthalate is prepared by reducing dimethyl 4-hydroxy-3-nitrophthalate with potassium borohydride in methanol, yielding the amino derivative. This intermediate can be further modified to introduce halogen or hydroxyl groups for nucleophilic substitution.

Direct Functionalization via Cyclocondensation

Reaction of substituted phthalic acids with amines under cyclocondensation conditions forms the isoindole-1,3-dione core. For instance, heating 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C produces 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione. While this yields a hydroxylated analog, halogenation (e.g., using PCl₅ or SOCl₂) could convert the hydroxyl group to a chloride, enabling piperazine substitution.

Introduction of the 2,6-Dioxopiperidin-3-yl Group

The 2-position is functionalized via amidation or nucleophilic substitution.

Amidation with 3-Aminopiperidine-2,6-Dione

A key method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with a phthalic acid derivative. For example, heating 3-amino-4-chlorophthalic acid with the piperidine dione in acetic acid and triethylamine at 120°C forms the 2-(2,6-dioxopiperidin-3-yl) intermediate. The reaction proceeds via in situ activation of the carboxylic acid groups, forming the isoindole ring.

Reaction Conditions Table

ComponentQuantitySolventTemperatureTimeYield
3-Aminopiperidine-2,6-dione HCl1.2 eqAcetic acid120°C12 hr65–70%
3-Amino-4-chlorophthalic acid1.0 eq

Piperazin-1-yl Substitution at the 4-Position

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with piperazine.

Two-Step Halogenation-Ammonolysis

  • Chlorination : Treating 4-hydroxyisoindoline-1,3-dione with thionyl chloride (SOCl₂) converts the hydroxyl group to chloride.

  • Piperazine Incorporation : Reacting the 4-chloro derivative with excess piperazine in dimethylformamide (DMF) at 80°C for 24 hours affords the 4-piperazin-1-yl product.

Optimization Notes

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity.

  • Base : Triethylamine or K₂CO₃ neutralizes HCl byproducts.

  • Yield : 50–60% after column chromatography.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt. Crystallization from ethanol-diethyl ether yields the final product.

Typical Procedure

  • Dissolve the free base (1.0 eq) in ethanol.

  • Add concentrated HCl (1.1 eq) dropwise at 0°C.

  • Stir for 1 hour, then filter and wash with diethyl ether.

  • Dry under vacuum to obtain a white crystalline solid.

Alternative Routes and Challenges

One-Pot Sequential Functionalization

A patent describes a one-pot synthesis where 3-aminopiperidine-2,6-dione and piperazine are sequentially introduced to a phthalic anhydride derivative. However, competing reactions reduce yields (<40%).

Buchwald-Hartwig Amination

For electron-deficient aryl chlorides, palladium-catalyzed coupling with piperazine could improve efficiency. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C achieves 70% conversion but requires rigorous anhydrous conditions.

Analytical Characterization

The final compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 4.5 (m, 1H, piperidinyl), 3.2–2.8 (m, 8H, piperazine).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

  • Cost Efficiency : 3-Aminopiperidine-2,6-dione hydrochloride is commercially available but costly; in-house synthesis from glutaric anhydride and ammonia is preferred for scale-up.

  • Green Chemistry : replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Applications and Derivatives

The compound’s structure aligns with proteolysis-targeting chimeras (PROTACs), where the dioxopiperidine recruits E3 ubiquitin ligases, and the piperazine enhances solubility. Derivatives with varied linkers are explored for optimizing protein degradation efficacy .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity stems from three key regions:

  • Isoindole-dione core : Electrophilic carbonyl groups enable nucleophilic additions and substitutions.

  • Piperazine ring : Secondary amines participate in alkylation, acylation, and acid-base reactions.

  • Dioxopiperidine moiety : Lactam and ketone functionalities facilitate hydrolysis and ring-opening reactions .

Amide and Lactam Reactivity

Reaction TypeConditionsOutcomeYieldReference
Hydrolysis 6M HCl, reflux (4h)Cleavage of dioxopiperidine lactam78%
N-Alkylation K2CO3, DMF, 60°CPiperazine nitrogen alkylation62-85%
Acylation AcCl, Et3N, CH2Cl2Acetylated piperazine derivatives91%

Nucleophilic Aromatic Substitution

The fluorinated isoindole position undergoes substitution:

text
Reaction with piperazine: - **Conditions**: DMSO, i-Pr2NEt, 90°C (3h) - **Outcome**: 4-(piperazin-1-yl) substitution - **Yield**: 32% (isolated as hydrochloride salt)[3][6]

Cyclization Reactions

  • Intramolecular cyclization under basic conditions forms fused heterocycles.

  • Ring-opening of dioxopiperidine with hydrazine yields hydrazide derivatives (used in PROTAC synthesis) .

Targeted Modifications

Position ModifiedReagentProduct ApplicationReference
Piperazine NHBoc anhydridePROTAC linker conjugation
Isoindole C4Grignard reagentsAlkyl/aryl side chain introduction
DioxopiperidineNH2OH·HClHydroxamic acid derivatives

Deprotection Strategies

text
Example: Boc-group removal - **Conditions**: 2:1 CH2Cl2/TFA (0.5h, rt) - **Result**: Free amine generation for subsequent coupling - **Scale**: Demonstrated at 1.1 mmol scale[3]

Degradation Pathways

The compound participates in proteolysis-targeting chimera (PROTAC) mechanisms:

  • Cereblon binding : Dioxopiperidine moiety engages E3 ubiquitin ligase .

  • Linker reactivity : Piperazine nitrogen conjugates with carboxylic acids via:

    • EDC/HOBt coupling

    • NHS ester formation

Critical Parameters

ParameterOptimal RangeImpact on Yield
Temperature60-90°C<50°C: <20% conversion
SolventPolar aprotic (DMF/DMSO)DMF: +15% yield vs THF
BaseCs2CO3 > K2CO3Cs+ improves aryl substitution

Analytical Validation

  • HPLC : >95% purity achieved using C18 column (ACN/H2O gradient)

  • 1H NMR : Characteristic shifts at δ 5.15 ppm (dioxopiperidine CH) and δ 3.65 ppm (piperazine CH2)

Scientific Research Applications

Analgesic Properties

Research has demonstrated that derivatives of isoindole compounds exhibit cyclooxygenase (COX) inhibitory activity, which is crucial for analgesic effects. Studies indicated that certain derivatives showed significant inhibition of COX-2, a target for pain management therapies. The structure of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride suggests potential efficacy in this area due to its structural similarity to known analgesics .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, particularly its ability to inhibit nuclear factor kappa B (NF-kB) and monoamine oxidase B (MAO-B). These mechanisms are significant for developing treatments for neurodegenerative diseases where oxidative stress plays a critical role .

Anticancer Research

Isoindole derivatives have shown promise in cancer therapy. The compound's ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth through multiple mechanisms, including the modulation of COX enzymes and NF-kB pathways .

Case Studies

Study Objective Findings
Sahin et al. (2021)Evaluate COX inhibitory activityIdentified significant COX-2 inhibition by isoindole derivatives, suggesting potential analgesic applications .
MDPI Research (2023)Investigate antioxidant propertiesFound that compounds similar to this compound effectively inhibited oxidative stress markers .
TCI Chemicals (2024)Assess anticancer potentialReported that isoindole derivatives could potentially inhibit cancer cell proliferation through various biochemical pathways .

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoindole Ring

Nitro vs. Piperazine Substituents
  • This compound is primarily used in synthetic intermediates rather than direct therapeutic applications.
  • Piperazine Derivatives :
    The piperazine substitution in the target compound improves solubility and introduces hydrogen-bonding capabilities, critical for CRBN binding . Piperazine-containing analogs are prioritized in PROTAC design due to their modularity for linker attachment .
Fluoro and Methyl Modifications
  • 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (): Fluorination at the 4-position enhances metabolic stability and membrane permeability.

Modifications on the Dioxopiperidine Ring

  • Methylation :
    Methylation (e.g., 1-methyl-2,6-dioxopiperidin-3-yl in ) reduces conformational flexibility, which may impact target engagement.
  • Hydroxyl and Aminoalkyl Chains: Compounds like 4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride () introduce primary amines for conjugation, enabling antibody-drug conjugate (ADC) applications.

PROTAC-Specific Derivatives

  • 5-(4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione ():
    Incorporates a spirocyclic dioxolane group and fluorine to optimize linker stability and target degradation efficiency. This derivative is designed for high-purity PROTAC synthesis (>98%) .
  • 3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid hydrochloride (): Features a carboxylic acid-terminated linker for covalent attachment to E3 ligase ligands, broadening PROTAC versatility.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride C16H17ClN4O4 380.8 Piperazin-1-yl, hydrochloride PROTAC intermediate
4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione C14H12FN3O4 305.3 4-fluoro, 1-methyl-dioxopiperidine Metabolic stability studies
4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione HCl C17H23ClN4O4 399.8 Aminobutyl, hydrochloride ADC development
5-(4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]piperazin-1-yl)-... (PROTAC intermediate) C26H31FN4O6 538.5 Spirocyclic dioxolane, fluoro High-purity PROTAC synthesis

Research Findings and Implications

  • CRBN Binding : Piperazine and dioxopiperidine motifs are critical for cereblon engagement, as demonstrated in pomalidomide derivatives .
  • Solubility vs. Stability : Hydrochloride salts (e.g., target compound) balance solubility and stability, whereas nitro groups () favor reactivity over pharmacokinetics.
  • PROTAC Optimization : Elongated linkers () and fluorine substitutions () improve proteasome recruitment efficiency and in vivo half-life.

Biological Activity

The compound 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride , also known by its chemical identifiers and synonyms, has garnered attention in recent years for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on a review of current literature.

  • Molecular Formula : C₁₈H₁₉N₃O₄·HCl
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 2222114-22-7

Antioxidant Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant antioxidant properties. For instance, compounds structurally similar to 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione have shown effective radical scavenging abilities in vitro. The DPPH assay demonstrated that these compounds could effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This modulation is crucial for potential therapeutic applications in conditions characterized by chronic inflammation, such as autoimmune diseases and certain cancers .

Anticancer Properties

The compound's anticancer potential is particularly noteworthy. It has been reported to induce apoptosis in various cancer cell lines, including melanoma and leukemia. Mechanistically, it appears to act through the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-kB and MAPK pathways .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with good blood-brain barrier (BBB) permeability. Computational models predict a suitable intestinal absorption rate and low toxicity profiles, making it a promising candidate for further development in therapeutic applications .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated potent antioxidant activity with a significant reduction in oxidative stress markers.
Study 2Showed modulation of TNF-α production and potential use in treating various cancers.
Study 3Highlighted the compound's ability to induce apoptosis in cancer cell lines through specific pathway inhibition.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer: Optimization requires a systematic approach using Design of Experiments (DoE) to evaluate critical variables such as solvent polarity, temperature, catalyst loading, and reaction time. Statistical methods like factorial design or response surface methodology can identify interactions between variables and reduce experimental runs . For example:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilic substitution in piperazine coupling.
  • Catalyst Selection: Palladium-based catalysts could improve cross-coupling efficiency.
  • Purification: Gradient HPLC (as in ) with C18 columns and acetonitrile/water mobile phases ensures high purity.

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should combine:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to monitor melting points and polymorphic transitions.
  • Spectroscopy: 1H/13C NMR (e.g., detecting acetone impurities as in ) and FTIR to confirm structural integrity.
  • Chromatography: HPLC with UV detection (206 nm, as in ) to track degradation products.
  • Storage Conditions: Test under accelerated stability protocols (40°C/75% RH) and compare with controlled environments (2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted pharmacokinetic properties?

Methodological Answer: Discrepancies often arise from unaccounted variables like solvation effects or protein binding. A hybrid approach is recommended:

  • Quantum Mechanics (QM): Calculate ground-state energetics of the dioxopiperidin and piperazine moieties to refine solubility predictions.
  • Molecular Dynamics (MD): Simulate interactions with biological membranes or serum proteins (e.g., albumin) to improve bioavailability models.
  • Machine Learning: Train models on existing pharmacokinetic datasets to identify outliers and adjust parameters (e.g., logP, pKa) .

Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound?

Methodological Answer: Polymorph screening involves:

  • Crystallization Screening: Use solvent/anti-solvent systems (e.g., ethanol/water) under varying temperatures and agitation rates.
  • X-ray Diffraction (XRD): Compare experimental patterns with computational predictions (e.g., Mercury CSD) to confirm polymorph identity.
  • Bioavailability Testing: Dissolution studies in simulated gastric fluid (pH 1.2–3.5) to correlate polymorph stability with absorption rates .

Q. How can AI-driven experimental design accelerate the development of novel derivatives with enhanced activity?

Methodological Answer: AI platforms (e.g., COMSOL Multiphysics integration) enable:

  • Reaction Path Prediction: Quantum chemical calculations (DFT) to prioritize synthetic routes with minimal side products.
  • High-Throughput Screening (HTS): Autonomous robotics for parallel synthesis and rapid SAR analysis.
  • Feedback Loops: Experimental data (e.g., IC50 values) are fed back into neural networks to refine predictive models .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer: Contradictions often stem from measurement protocols. Standardize methods using:

  • Dynamic Light Scattering (DLS): Quantify aggregation in aqueous buffers.
  • pH-Dependent Studies: Measure solubility at physiologically relevant pH (1.2–7.4) using shake-flask or potentiometric titration.
  • Reference Standards: Cross-validate with structurally similar compounds (e.g., piperazine derivatives in ) .

Table 1: Analytical Techniques for Solubility Profiling

TechniqueDetection LimitSample Prep TimeKey Parameter
HPLC-UV0.1 µg/mL30 minColumn: C18
DLS10 nm10 minTemp: 25°C
Potentiometric0.01 M2 hrpH Range: 1–14

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